molecular formula C15H20N2O2 B12884121 N'-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide CAS No. 60943-75-1

N'-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide

Cat. No.: B12884121
CAS No.: 60943-75-1
M. Wt: 260.33 g/mol
InChI Key: YJHQBFSUQXBLHC-SSZFMOIBSA-N
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Mechanism of Action

The mechanism of action of N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide can be compared with other similar compounds, such as:

  • N’-(1-Phenylethylidene)tetrahydrofuran-2-carbohydrazide
  • N’-(1-Phenylpropylidene)tetrahydrofuran-2-carbohydrazide
  • N’-(1-Phenylpentylidene)tetrahydrofuran-2-carbohydrazide

These compounds share a similar core structure but differ in the length and nature of the alkyl chain attached to the phenyl group . The uniqueness of N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide lies in its specific alkyl chain length, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

60943-75-1

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-[(Z)-1-phenylbutylideneamino]oxolane-2-carboxamide

InChI

InChI=1S/C15H20N2O2/c1-2-7-13(12-8-4-3-5-9-12)16-17-15(18)14-10-6-11-19-14/h3-5,8-9,14H,2,6-7,10-11H2,1H3,(H,17,18)/b16-13-

InChI Key

YJHQBFSUQXBLHC-SSZFMOIBSA-N

Isomeric SMILES

CCC/C(=N/NC(=O)C1CCCO1)/C2=CC=CC=C2

Canonical SMILES

CCCC(=NNC(=O)C1CCCO1)C2=CC=CC=C2

Origin of Product

United States

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